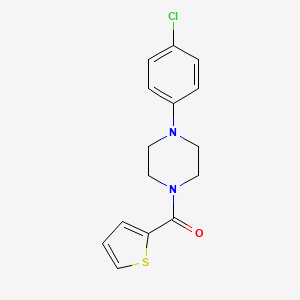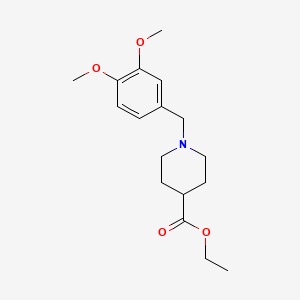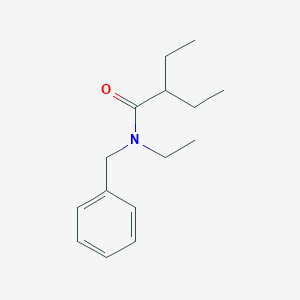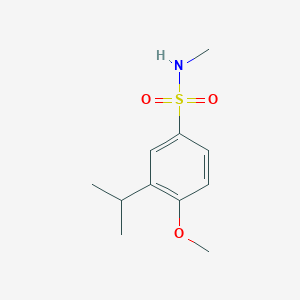
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine, also known as TFMPP, is a psychoactive substance that belongs to the class of piperazine derivatives. TFMPP has been used as a recreational drug due to its hallucinogenic and euphoric effects. However,
Mechanism of Action
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's mechanism of action involves its interaction with serotonin receptors in the brain. Specifically, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine acts as an agonist for the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which contribute to the psychoactive effects of 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. Additionally, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been linked to alterations in mood, perception, and cognition. These effects are thought to be mediated by 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's interaction with serotonin receptors in the brain.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's psychoactive effects make it a useful tool for studying the neurochemistry of the brain. However, its potential for abuse and toxicity limit its usefulness in laboratory experiments. Additionally, the variability in individual response to 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine makes it difficult to draw general conclusions from studies involving this compound.
Future Directions
As our understanding of the neurochemistry of the brain continues to evolve, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine may have potential therapeutic applications for conditions such as depression and anxiety. Additionally, further research is needed to fully understand 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's mechanism of action and its potential for abuse and toxicity.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine is a psychoactive substance that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's interaction with serotonin receptors in the brain has been linked to its psychoactive effects, including its hallucinogenic and anxiogenic properties. While 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's potential for abuse and toxicity limit its usefulness in laboratory experiments, further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 2-thiophenecarboxylic acid, followed by coupling with piperazine. The purity of the final product can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Scientific Research Applications
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This receptor activity has been linked to the psychoactive effects of 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine, including its hallucinogenic and anxiogenic properties.
properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBMBXCETXYPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(4-Chloro-phenyl)-piperazin-1-yl]-thiophen-2-yl-methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5696552.png)
![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)
![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)


![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)